molecular formula C20H16FNO3S B15290061 N-(o-(o-Fluorobenzoyl)phenyl)-p-toluenesulphonamide CAS No. 3109-35-1

N-(o-(o-Fluorobenzoyl)phenyl)-p-toluenesulphonamide

Cat. No.: B15290061
CAS No.: 3109-35-1
M. Wt: 369.4 g/mol
InChI Key: ZNDPAUWIWUGTNC-UHFFFAOYSA-N
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Description

N-(o-(o-Fluorobenzoyl)phenyl)-p-toluenesulphonamide is a complex organic compound with the molecular formula C20H16FNO3S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(o-(o-Fluorobenzoyl)phenyl)-p-toluenesulphonamide typically involves the reaction of o-fluorobenzoyl chloride with p-toluenesulphonamide. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-(o-(o-Fluorobenzoyl)phenyl)-p-toluenesulphonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(o-(o-Fluorobenzoyl)phenyl)-p-toluenesulphonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(o-(o-Fluorobenzoyl)phenyl)-p-toluenesulphonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with proteins involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(o-(o-Fluorobenzoyl)phenyl)-p-toluenesulphonamide is unique due to the presence of both a fluorobenzoyl group and a toluenesulphonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

3109-35-1

Molecular Formula

C20H16FNO3S

Molecular Weight

369.4 g/mol

IUPAC Name

N-[2-(2-fluorobenzoyl)phenyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C20H16FNO3S/c1-14-10-12-15(13-11-14)26(24,25)22-19-9-5-3-7-17(19)20(23)16-6-2-4-8-18(16)21/h2-13,22H,1H3

InChI Key

ZNDPAUWIWUGTNC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3F

Origin of Product

United States

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